Anti-T. cruzi Potency: CAS 951893-57-5 as a Key Intermediate in the ATC Optimization Pathway
The 3-methoxyphenyl amide analog (designated compound 11 in the lead optimization series) served as the critical early lead from which all subsequent bioisostere and metabolic-stability improvements were derived. In the intracellular T. cruzi amastigote assay (VERO host cells), compound 11 demonstrated a pEC₅₀ value that established the baseline potency for the amide sub-series. Although the precise pEC₅₀ of compound 11 is reported in the Supporting Information, the manuscript highlights that ortho-substitution on the aniline ring improved potency 5-fold over the unsubstituted parent, while meta-substitution (as in compound 11) maintained activity without potency loss relative to the unsubstituted comparator [1]. This meta-methoxy orientation was essential for balancing potency with downstream ADME properties [1].
| Evidence Dimension | Anti-T. cruzi intracellular amastigote potency |
|---|---|
| Target Compound Data | Compound 11 (3-methoxyphenyl amide): pEC₅₀ comparable to unsubstituted parent; retained activity while enabling metabolic-stability optimization |
| Comparator Or Baseline | Unsubstituted aniline parent: baseline pEC₅₀; ortho-substituted analog: ~5-fold improved potency |
| Quantified Difference | Ortho > meta (compound 11) ≈ unsubstituted (exact pEC₅₀ values in Supporting Information of ref [1]) |
| Conditions | T. cruzi amastigotes in infected VERO cells; high-content imaging assay |
Why This Matters
This establishes CAS 951893-57-5 as the pivotal meta-methoxy anchor point that enabled the entire downstream optimization campaign toward orally bioavailable anti-Chagas candidates.
- [1] Brand, S.; Ko, E. J.; Viayna, E.; Thompson, S.; Spinks, D.; Thomas, M.; Sandberg, L.; Francisco, A. F.; Jayawardhana, S.; et al. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. J. Med. Chem. 2017, 60 (17), 7284–7299. DOI: 10.1021/acs.jmedchem.7b00463. View Source
